molecular formula C9H17NO3 B2829639 Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate CAS No. 1998250-50-2

Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate

Cat. No.: B2829639
CAS No.: 1998250-50-2
M. Wt: 187.239
InChI Key: BNLGNBOGOCQCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate is a chemical compound with the CAS Number: 1998250-50-2 . It has a molecular weight of 187.24 and its IUPAC name is ethyl 2-(3-amino-5-methyltetrahydrofuran-3-yl)acetate . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO3/c1-3-12-8(11)5-9(10)4-7(2)13-6-9/h7H,3-6,10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 187.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Fragrance Ingredient Safety Assessment

A study conducted by Api et al. (2018) on Ethyl 2-methyl-1,3-dioxolane-2-acetate, a compound with a similar structure, assessed its safety as a fragrance ingredient. The research evaluated its genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental safety, concluding that it poses no safety concerns for skin sensitization at current levels of use and is not expected to be phototoxic/photoallergenic.

Aminosugar Linkages in Glycolipids

The determination of aminosugar linkages in glycolipids by Stellner, Saito, & Hakomori (1973) involved methods that could be relevant for analyzing similar compounds. Their work, focusing on the structural analysis of aminosugar linkages, highlights the importance of such compounds in biological systems and potential therapeutic applications.

Hydroformylation and Biocatalysis

Cobley et al. (2011) described the synthesis of a key intermediate for ACE and NEP inhibitors via a combination of hydroformylation and biocatalysis. Although the compound differs, the methodology and application in drug synthesis provide insight into the potential utility of similar compounds in pharmaceutical research.

Enzymatic Hydrolysis in Drug Production

The enzymatic hydrolysis process described by Bevilaqua et al. (2004) for the production of an anti-asthma drug underscores the relevance of similar compounds in medicinal chemistry. The study's focus on optimizing reaction conditions for the hydrolysis of the methyl ester highlights the importance of such compounds in the synthesis of therapeutic agents.

Synthesis of Anticancer Agents

Research by Temple et al. (1983) on the synthesis of potential anticancer agents, including pyridooxazines and pyridothiazines, points to the diverse potential of pyridine derivatives (to which the compound is structurally related) in drug development and cancer therapy.

Safety and Hazards

The safety information for Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-12-8(11)5-9(10)4-7(2)13-6-9/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLGNBOGOCQCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC(OC1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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